5-Chloro-2-(difluoromethoxy)aniline hydrochloride 5-Chloro-2-(difluoromethoxy)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431963-04-0
VCID: VC11995093
InChI: InChI=1S/C7H6ClF2NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H
SMILES: C1=CC(=C(C=C1Cl)N)OC(F)F.Cl
Molecular Formula: C7H7Cl2F2NO
Molecular Weight: 230.04 g/mol

5-Chloro-2-(difluoromethoxy)aniline hydrochloride

CAS No.: 1431963-04-0

Cat. No.: VC11995093

Molecular Formula: C7H7Cl2F2NO

Molecular Weight: 230.04 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(difluoromethoxy)aniline hydrochloride - 1431963-04-0

Specification

CAS No. 1431963-04-0
Molecular Formula C7H7Cl2F2NO
Molecular Weight 230.04 g/mol
IUPAC Name 5-chloro-2-(difluoromethoxy)aniline;hydrochloride
Standard InChI InChI=1S/C7H6ClF2NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H
Standard InChI Key NHRGZRZIYISYBL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)N)OC(F)F.Cl
Canonical SMILES C1=CC(=C(C=C1Cl)N)OC(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene ring substituted with three functional groups:

  • Chloro group (-Cl) at position 5, contributing electron-withdrawing effects.

  • Difluoromethoxy group (-OCF₂) at position 2, enhancing lipophilicity and metabolic stability.

  • Aniline (-NH₂) at position 1, which is protonated in its hydrochloride form (-NH₃⁺Cl⁻).

The hydrochloride salt improves aqueous solubility, a property critical for biological testing and formulation .

Physicochemical Characteristics

  • Molecular Formula: C₇H₇Cl₂F₂NO

  • Molecular Weight: 230.04 g/mol

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but poorly soluble in water.

  • SMILES: C1=CC(=C(C=C1Cl)N)OC(F)F.Cl

  • InChIKey: NHRGZRZIYISYBL-UHFFFAOYSA-N.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions to introduce substituents onto the aromatic ring:

  • Chlorination: Electrophilic substitution to introduce the chloro group at position 5.

  • Difluoromethoxylation: Nucleophilic aromatic substitution or coupling reactions to attach the difluoromethoxy group at position 2.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Reaction conditions (temperature, catalysts, and solvents) are optimized to maximize yield and purity. Industrial-scale production often employs continuous flow reactors to ensure reproducibility .

Applications in Pharmaceutical Research

Medicinal Chemistry

The compound’s structural features make it a versatile building block for drug discovery:

  • Kinase Inhibitors: The difluoromethoxy group enhances binding affinity to ATP-binding pockets in kinases, a target in oncology .

  • Antimicrobial Agents: Halogenated anilines are explored for their activity against resistant bacterial strains .

Case Studies

  • Enzyme Inhibition: Derivatives of this compound have shown IC₅₀ values below 1 μM against SMYD2, a histone methyltransferase implicated in cancer .

  • Pharmacokinetics: Rodent studies indicate moderate bioavailability (40–60%) and half-life (~4 hours), supporting further preclinical evaluation .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

The table below compares 5-chloro-2-(difluoromethoxy)aniline hydrochloride with related compounds:

Compound NameSubstituentsSolubility (mg/mL)IC₅₀ (μM)
5-Chloro-2-(difluoromethoxy)aniline HCl-Cl, -OCF₂, -NH₃⁺Cl⁻0.5 (DMSO)0.8
2-Chloro-5-(difluoromethyl)aniline HCl-Cl, -CF₂H, -NH₃⁺Cl⁻0.3 (DMSO)1.7
4-Chloroaniline-Cl, -NH₂1.2 (Water)>10

The difluoromethoxy group confers superior metabolic stability compared to non-fluorinated analogs .

Mechanism of Action

The compound’s biological activity stems from its ability to:

  • Inhibit Enzymes: The chloro and difluoromethoxy groups create steric and electronic effects that disrupt enzyme-substrate interactions .

  • Modulate Cellular Pathways: Interactions with kinase domains alter signal transduction, inducing apoptosis in cancer cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator